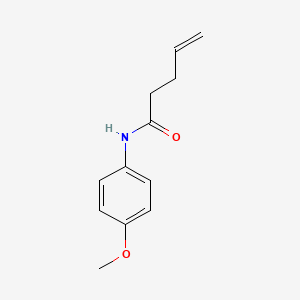

N-(4-methoxyphenyl)pent-4-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-5-12(14)13-10-6-8-11(15-2)9-7-10/h3,6-9H,1,4-5H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDDAPSJSKKDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Routes for N 4 Methoxyphenyl Pent 4 Enamide

Amide Bond Formation Methodologies

The central challenge in synthesizing N-(4-methoxyphenyl)pent-4-enamide lies in the efficient creation of the amide linkage between p-anisidine (B42471) and a 4-pentenoic acid precursor. While traditional methods involving acyl chlorides are common, modern approaches often favor milder conditions to accommodate sensitive functional groups. rsc.org

Carbodiimide-Mediated Coupling Approaches

A widely employed and effective method for the synthesis of this compound involves the use of carbodiimide (B86325) coupling agents. beilstein-journals.orgnih.gov This approach facilitates the direct condensation of a carboxylic acid and an amine by activating the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

A specific and successful synthesis of this compound utilizes 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org The reaction proceeds by adding 4-pentenoic acid and 4-anisidine to a solution of EDCI and DMAP in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. beilstein-journals.org This method has been shown to produce the target compound in good yield (70%) after purification. beilstein-journals.org The reaction is generally complete within a few hours and benefits from a straightforward workup procedure. beilstein-journals.orgnih.gov

Table 1: Carbodiimide-Mediated Synthesis of this compound

| Reagent/Parameter | Role/Condition | Details | Source |

|---|---|---|---|

| 4-Pentenoic acid | Carboxylic Acid | Starting material providing the acyl group. | beilstein-journals.org |

| 4-Anisidine | Amine | Starting material providing the N-aryl group. | beilstein-journals.org |

| EDCI | Coupling Agent | Activates the carboxylic acid for amidation. | beilstein-journals.org |

| DMAP | Catalyst | Acyl-transfer catalyst to improve reaction rate and yield. | beilstein-journals.org |

| CH2Cl2 | Solvent | Aprotic solvent for the reaction. | beilstein-journals.org |

| Temperature | Reaction Condition | Room temperature. | beilstein-journals.org |

| Reaction Time | Reaction Condition | 5 hours. | beilstein-journals.org |

| Yield | Outcome | 70% (isolated). | beilstein-journals.org |

Alternative Amidation Protocols

While carbodiimide coupling is reliable, research continues into alternative amidation protocols to overcome challenges such as waste generation and side reactions like epimerization in chiral substrates. nih.govacs.org For N-aryl amides, which can be challenging to form due to the lower nucleophilicity of anilines compared to aliphatic amines, several novel strategies have been developed. rsc.org

One innovative approach is the Umpolung Amide Synthesis (UmAS). nih.govnih.gov This method reverses the typical reactivity, where an electrophilic acyl donor reacts with a nucleophilic amine. nih.govacs.org In one UmAS protocol for N-aryl amides, α-fluoronitroalkanes react with N-aryl hydroxylamines in the presence of a simple Brønsted base, requiring no other activating agents. nih.govacs.org This process is notable for its ability to forge the N-aryl amide bond directly and prevent α-epimerization in chiral molecules. nih.gov

Other alternative pathways to N-aryl amides include:

Synthesis from Nitroarenes: A two-step, one-pot protocol can convert nitroarenes directly to N-aryl amides. This involves a metal-free reduction of the nitro group, followed by the addition of an anhydride (B1165640), avoiding the handling of potentially toxic aniline (B41778) intermediates. unimi.it

Base-Catalyzed Reaction of Aryl Azides and Aldehydes: This strategy avoids the need for a nucleophilic aniline altogether. It proceeds through a triazoline intermediate formed from the cycloaddition of an enolate (from the aldehyde) and the aryl azide, which then rearranges to the amide. rsc.org This method is particularly effective for electron-deficient aryl amides. rsc.org

Methods using Thioacids: Aryl amides can be produced efficiently under mild conditions from the reaction of thiocarboxylic acids with aryl azides. rsc.org

Considerations for Alkene Moiety Incorporation

The pent-4-enamide (B1609871) structure contains a terminal alkene, a versatile functional group that can be used in subsequent chemical transformations. mdpi.comacs.org The synthetic strategy must therefore be compatible with this moiety.

General Principles for Enamide Synthesis

While this compound is an N-aryl amide with a terminal alkene, it is not strictly an enamide, which features a C=C double bond directly attached to the nitrogen atom (N-C=C). However, the synthesis of enamides involves principles relevant to creating unsaturated amide systems. Enamides are valuable synthetic intermediates, and their preparation has been the subject of extensive research. acs.orgnih.gov

Key methods for enamide synthesis include:

Isomerization of N-allyl amides: A general and atom-economic method involves the isomerization of N-allyl amides to the corresponding enamides, often with high geometric selectivity. organic-chemistry.org

Direct N-dehydrogenation of amides: A novel, one-step approach involves the direct oxidation of amides to enamides. acs.orgnih.gov One such method uses a combination of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (Tf2O), where the latter acts as both an electrophilic activator and an oxidant. acs.org

Synthesis from Ketoximes: N-acetyl enamides can be synthesized from the corresponding ketoximes using a reducing agent like ferrous acetate (B1210297) under mild conditions. organic-chemistry.org Another method involves a phosphine-mediated reductive acylation of oximes. organic-chemistry.org

These methods highlight diverse strategies for generating unsaturation within an amide's structure, a key consideration in complex molecule synthesis. gla.ac.uk

Synthetic Pathways to N-Arylpent-4-enamide Structures

The most direct pathway to N-arylpent-4-enamide structures involves the straightforward coupling of an N-aryl amine (an aniline derivative) with 4-pentenoic acid or an activated derivative thereof. beilstein-journals.org The carbodiimide-mediated approach described in section 2.1.1 is a prime example of this strategy and has been explicitly used to synthesize the title compound, this compound. beilstein-journals.org

The synthesis starts with readily available precursors: 4-anisidine and 4-pentenoic acid. beilstein-journals.orgevitachem.com The reaction conditions are mild, which ensures the preservation of the terminal double bond in the 4-pentenoic acid backbone. This terminal alkene does not interfere with the amide bond formation under these conditions.

The resulting N-arylpent-4-enamide framework is a stable and valuable precursor for further synthetic elaborations. For instance, these compounds are frequently used as substrates in radical cyclization reactions to construct complex heterocyclic structures like γ-lactams. mdpi.comacs.org Silver- or copper-catalyzed reactions can initiate a radical cascade, where the amidyl radical attacks the terminal alkene, leading to the formation of substituted pyrrolidinones. mdpi.comacs.orgresearchgate.net The successful use of N-arylpent-4-enamides in these subsequent transformations underscores the reliability and utility of their initial synthesis via standard amidation protocols. mdpi.com

Advanced Reactivity and Derivatization of N 4 Methoxyphenyl Pent 4 Enamide

Intramolecular Cyclization Reactions

The pent-4-enamide (B1609871) structure is well-suited for intramolecular cyclization, a powerful strategy for synthesizing cyclic compounds, particularly five-membered rings. These reactions often proceed through radical or catalytic pathways, leading to the efficient formation of functionalized lactams.

Radical-mediated cyclizations of N-(4-methoxyphenyl)pent-4-enamide provide an effective route to γ-lactam derivatives. mdpi.comresearchgate.netresearchgate.net These reactions typically involve the generation of a nitrogen-centered radical which then participates in a cascade cyclization. mdpi.com

A notable application of radical cyclization is the synthesis of trifluoromethylthio-substituted γ-lactams, valued for the unique properties the -SCF₃ group imparts, such as high electronegativity and lipophilicity. mdpi.comresearchgate.netnih.gov An efficient method has been developed for the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-arylpent-4-enamides, including this compound. mdpi.comresearchgate.net

This transformation utilizes a copper(II) acetate (B1210297) catalyst, potassium persulfate (K₂S₂O₈) as an oxidant, and silver trifluoromethylthiolate (AgSCF₃) as the trifluoromethylthiolating reagent. mdpi.comresearchgate.net The reaction proceeds to form 1-(4-methoxyphenyl)-5-(((trifluoromethyl)thio)methyl)pyrrolidin-2-one in good yields. mdpi.comresearchgate.net The process involves a cascade reaction that results in the formation of new C-N and C-S bonds. mdpi.comresearchgate.net The use of Cu(OAc)₂ was found to be crucial for the reaction's efficiency compared to other copper salts. mdpi.com

The reaction conditions were optimized, with the best results obtained using a specific combination of catalyst, oxidant, and solvent system.

Table 1: Optimized Conditions for Copper-Catalyzed Trifluoromethylthiolation

| Parameter | Optimal Condition |

|---|---|

| Substrate | This compound |

| Catalyst | Cu(OAc)₂ (0.2 equiv.) |

| Reagent | AgSCF₃ (1.5 equiv.) |

| Oxidant | K₂S₂O₈ (1.5 equiv.) |

| Solvent | DMSO/H₂O (3:1) |

| Temperature | 100 °C |

| Time | 6 h |

Data derived from a study on N-phenylpent-4-enamides. mdpi.comresearchgate.net

This methodology tolerates various functional groups on the aryl ring, including both electron-donating and electron-withdrawing groups, demonstrating its broad applicability. researchgate.net

Mechanistic studies indicate that the cyclization proceeds through an amidyl radical-initiated cascade. mdpi.comresearchgate.net The proposed mechanism begins with the copper(II) acetate facilitating the formation of an amidyl radical from the N-H bond of this compound. mdpi.com This nitrogen-centered radical is a key intermediate in the reaction pathway. mdpi.comacs.org

The generated amidyl radical then undergoes a 5-exo-trig cyclization by adding to the pendant C=C double bond. mdpi.comresearchgate.net This step forms a five-membered ring and a new carbon-centered radical intermediate. mdpi.com The involvement of a radical process is supported by control experiments where the addition of a radical scavenger, such as TEMPO, completely inhibits the reaction. researchgate.net This cascade process, triggered by the initial amidyl radical, ultimately leads to the formation of highly functionalized heterocyclic scaffolds. acs.org

Beyond radical-mediated pathways, catalytic aminocyclization represents another important strategy for transforming unsaturated amides like this compound into valuable lactam structures. These methods often utilize transition metal catalysts to facilitate the cyclization process. For instance, cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides has been developed to produce functionalized γ- and δ-lactams. acs.org While this specific example uses N-acyl sulfonamides, the general principle of using metal catalysts to cyclize unsaturated amides is relevant. acs.org

Furthermore, silver-catalyzed oxidative generation of amidyl radicals from N-arylpent-4-enamides has been used in aminofluorination reactions to create 5-fluoromethyl-substituted γ-lactams. acs.org These strategies highlight the potential for various catalytic systems to be employed for the cyclization of this compound, offering alternative pathways to access diverse lactam derivatives. acs.orgacs.org

Intermolecular Functionalization Reactions

In addition to intramolecular cyclizations, the alkene moiety in this compound is susceptible to intermolecular functionalization reactions, allowing for the addition of various groups across the double bond.

Photochemical hydroalkylation offers a method for the intermolecular functionalization of unactivated alkenes. researchgate.net This approach can be applied to substrates containing an amide functionality. For instance, a related transformation involves the intermolecular C-H alkylation of N-ethyl-4-methoxybenzamide, a compound with a similar N-(4-methoxyphenyl)amide core, using an iridium photocatalyst. thieme-connect.de This reaction demonstrates the ability of the amidyl radical, generated under photocatalytic conditions, to initiate intermolecular reactions, such as the addition to an acrylate. thieme-connect.de

Another relevant strategy is the photochemical deoxygenative hydroalkylation of unactivated alkenes with carboxylic acid derivatives. researchgate.net This reaction is noted for its broad functional group tolerance, including amides, and its operational simplicity under mild conditions. researchgate.net These examples of hydroalkylation suggest that this compound could be a suitable substrate for similar intermolecular additions, providing a pathway to introduce new alkyl chains and expand its molecular complexity.

The enamide this compound serves as a versatile substrate in modern synthetic chemistry, demonstrating a range of reactivities that allow for the construction of complex molecular architectures. Its terminal alkene and the electronically distinct N-aryl enamide moiety provide multiple sites for selective functionalization. This article explores its advanced reactivity in nickel-catalyzed hydroalkylation, gold-catalyzed annulation, and ruthenium-catalyzed C-H activation.

1 Nickel-Catalyzed Asymmetric Reductive Hydroalkylation for Chiral Amine Synthesis

The development of methods for synthesizing sp³-rich, enantiopure amines is a significant challenge in organic synthesis, driven by the prevalence of these structures in pharmaceuticals and bioactive natural products. nih.gov Nickel-catalyzed asymmetric reductive hydroalkylation of enamides has emerged as a powerful strategy to create α-branched chiral amines from simple precursors. nih.gov

Nickel-catalyzed reductive coupling reactions provide an effective means to forge new sp³ carbon-carbon bonds. In the context of this compound, these reactions can be employed to introduce alkyl groups at the carbon adjacent to the nitrogen atom, leading to the synthesis of more complex amine derivatives. A notable example involves the nickel-catalyzed reductive coupling with N-(acyloxy)phthalimide (NHPI) esters, which act as alkyl electrophile precursors. tesisenred.net

This process typically involves the regio- and stereoselective hydrometallation of the enamide's double bond by a nickel-hydride species, generating a key enantioenriched alkylnickel intermediate. nih.gov This intermediate then undergoes a cross-coupling reaction with an alkyl electrophile to form the final C-C bond, yielding a chiral amine derivative. nih.gov The use of polymethylhydrosiloxane (B1170920) (PMHS) as a mild hydride source is common in these transformations. tesisenred.net

A specific instance of this reactivity is the nickel-catalyzed reductive coupling of this compound, which has been successfully demonstrated to yield functionalized amine products. tesisenred.net

Table 1: Nickel-Catalyzed Reductive Coupling of this compound Data sourced from a representative nickel-catalyzed reductive coupling experiment. tesisenred.net

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

| This compound | N-(Acyloxy)phthalimide ester | Ni(acac)₂ / Ligand | N-(4-methoxyphenyl)-N-(alkyl)pentanamide | 53% tesisenred.net |

A key advantage of nickel-catalyzed hydroalkylation is the ability to control stereochemistry, leading to the synthesis of enantioenriched chiral amines. nih.gov This control is achieved through the use of chiral ligands that coordinate to the nickel center, influencing the facial selectivity of the hydrometallation step and subsequent C-C bond formation. acs.org The choice of ligand is critical for achieving high levels of both enantioselectivity (ee) and diastereoselectivity. acs.org

For substrates like this compound, the goal is the enantioconvergent synthesis of protected dialkyl carbinamines. acs.org This is accomplished by using a chiral nickel catalyst to couple the enamide (or a related racemic partner) with an alkylating agent, such as an alkylzinc reagent. acs.org The versatility of this approach allows for the use of a wide array of functionalized alkyl groups. acs.org

Mechanistic studies suggest that these reactions proceed through the formation of an enantioenriched alkylnickel species. The chiral environment created by the ligand dictates the stereochemical outcome of the product. The development of versatile chiral ligands, such as chiral bisoxazoline and diamine derivatives, has been instrumental in expanding the scope and efficiency of these asymmetric transformations. acs.org

2 Annulation Chemistry

Annulation reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. The electronic properties of the enamide in this compound make it a suitable partner in various cycloaddition and annulation strategies, particularly those mediated by carbophilic gold catalysts.

Gold catalysts are exceptionally effective at activating alkynes, such as those in propargyl esters, toward nucleophilic attack. bham.ac.uk This activation can initiate a cascade of reactions, including annulations. A common strategy involves the gold-catalyzed reaction between a 1,3-dipole equivalent and a dipolarophile. In the case of this compound, the enamide can act as the dipolarophile in a [2+3] annulation.

The general mechanism for the reaction with propargyl esters involves the gold-catalyzed formation of an α-oxo gold carbene intermediate from the propargyl ester. bham.ac.uk This highly reactive species can then be trapped by the enamide. While a specific example of this compound in a [2+3] annulation with a propargyl ester is not detailed in the surveyed literature, the reactivity of similar N-aryl systems is well-established. For instance, gold catalysts effectively promote tandem reactions in substrates containing the N-(4-methoxyphenyl), or PMP, group. researchgate.net These reactions often proceed through the formation of a tetracyclic framework in a single, diastereoselective step. researchgate.net

The proposed annulation would likely proceed via the attack of the enamide onto the gold carbene, followed by cyclization to form a five-membered ring, a common outcome in such gold-catalyzed processes involving N-ylides which act as 1,3-N,O-dipole equivalents. bham.ac.uk

Table 2: Representative Gold-Catalyzed Annulation with N-Aryl Systems Data based on analogous gold-catalyzed tandem reactions involving N-(4-methoxyphenyl) substituted substrates. researchgate.net

| Substrate Type | Reagent | Catalyst System | Product Type | Yield | Diastereoselectivity |

| Propargylic Amino Ester with PMP group | N/A (Intramolecular) | IprAuCl / AgOTf | Tetracycle | 76% researchgate.net | Single diastereoisomer researchgate.net |

Radical-Mediated Cyclization Pathways

3 Alkenyl C-H Activation and Functionalization

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. The terminal alkene of this compound possesses a vinyl C-H bond that is amenable to activation by transition metal catalysts, enabling the introduction of new functional groups without pre-functionalization.

Ruthenium(II) catalysts have been successfully employed for the direct aminomethylation of enamides through the activation of a terminal alkenyl C-H bond. nih.govx-mol.com This transformation merges C-H activation with the ring-opening of a coupling partner, such as a 1,2-oxazetidine, which serves as a formaldeimine precursor. nih.gov The reaction provides a novel and direct route to synthesize Z-selective aminomethyl-substituted enamides. nih.govx-mol.com

The catalytic cycle is proposed to involve a concerted metalation-deprotonation of the enamide's C-H bond by the ruthenium catalyst, forming a ruthenacycle intermediate. acs.org This intermediate then engages with the formaldeimine precursor, leading to the formation of the aminomethylated product and regeneration of the active catalyst. The amide's carbonyl group often plays a crucial directing role in these C-H activation processes. acs.org The methodology is noted for its efficiency and good functional group tolerance. acs.org

Table 3: Ruthenium-Catalyzed Aminomethylation of Enamides This table represents the general transformation for enamides as established in the literature. nih.govx-mol.com

| Substrate Class | Reagent | Catalyst | Product Type | Selectivity |

| Enamides | 1,2-Oxazetidines | Ru(II) complex | Z-Aminomethyl substituted enamides | Z-selective nih.gov |

Polymerization Applications of N 4 Methoxyphenyl Pent 4 Enamide

Monomer Utility in Polymer Chemistry

N-(4-methoxyphenyl)pent-4-enamide serves as a functional monomer, meaning its chemical structure contains specific groups that can impart desired properties to the resulting polymer. The presence of the methoxyphenyl group can influence the polymer's refractive index, thermal stability, and potential for liquid crystalline behavior. The amide linkage introduces the capability for strong intermolecular hydrogen bonding, which can significantly enhance the mechanical strength, thermal resistance, and adhesion properties of the polymer.

The terminal double bond in the pentenamide chain is the primary site for polymerization. The reactivity of this double bond allows for the formation of long polymer chains through various polymerization techniques. The utility of this monomer is therefore twofold: it provides a reactive site for polymerization and incorporates functional moieties into the polymer backbone, which can be fine-tuned for specific applications in coatings, adhesives, and advanced materials.

| Monomer Feature | Potential Contribution to Polymer Properties | Relevant Research Area |

| Methoxyphenyl Group | High Refractive Index, Thermal Stability, Liquid Crystallinity | Optical Polymers, High-Performance Plastics |

| Amide Group | Hydrogen Bonding, Mechanical Strength, Adhesion | Adhesives, Coatings, Engineering Plastics |

| Terminal Alkene | Polymerizable site | All Polymer Synthesis |

This table presents the potential contributions of the functional groups of this compound to the properties of its corresponding polymer, based on established principles of polymer chemistry.

Mechanisms of Polymerization and Polymer Architecture

The polymerization of this compound can theoretically proceed through several mechanisms, primarily determined by the initiator and reaction conditions used. The resulting polymer architecture is a direct consequence of the polymerization mechanism.

Free-Radical Polymerization: This is a common and versatile method for polymerizing vinyl monomers. The process is initiated by a free-radical species, often generated from the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The radical adds to the double bond of the monomer, creating a new radical that can then react with subsequent monomer units, leading to the growth of a polymer chain. This method is expected to produce linear polymers of poly(this compound). The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the initiator concentration, monomer concentration, and reaction temperature. A study on the similar compound, N-(4-methoxyphenyl) maleimide (B117702), has shown successful homopolymerization and copolymerization using AIBN as a free-radical initiator. humanjournals.com

Photopolymerization: The terminal double bond of this compound also makes it a candidate for photopolymerization. In this process, a photoinitiator absorbs light (typically UV) to generate reactive species (radicals or cations) that initiate polymerization. This technique offers spatial and temporal control over the polymerization process, making it suitable for applications such as 3D printing and coatings. The mention of "pent-4-enamide" in a patent concerning photopolymerization synergists suggests its potential in such formulations. google.com

The expected polymer architecture from the polymerization of this compound is a linear thermoplastic polymer. The repeating unit would consist of the monomer unit linked through the former double bond. The pendant side chain would contain the methoxyphenyl and amide functionalities, which would be available for intermolecular interactions.

| Polymerization Method | Initiator/Stimulus | Expected Polymer Architecture | Key Research Findings (Analogous Systems) |

| Free-Radical Polymerization | Thermal Initiators (e.g., AIBN, BPO) | Linear, Atactic | N-(4-Methoxyphenyl) maleimide polymerizes with AIBN. humanjournals.com |

| Photopolymerization | Photoinitiators + UV Light | Linear or Cross-linked (with cross-linker) | Pentenamide structures are mentioned in photopolymerization patents. google.com |

This table summarizes the likely polymerization mechanisms for this compound and the expected polymer architecture, drawing parallels from existing research on similar monomer systems.

Mechanistic Elucidation of N 4 Methoxyphenyl Pent 4 Enamide Transformations

Radical Cascade Mechanisms

Radical cascade reactions are powerful tools for the construction of complex molecular architectures from simple precursors in a single step. These reactions often proceed through a series of intramolecular cyclizations and other radical events, initiated by the formation of a reactive radical species.

Amidyl radicals are key intermediates in the cyclization of N-arylpent-4-enamides, including N-(4-methoxyphenyl)pent-4-enamide. These nitrogen-centered radicals can be generated through various methods, such as oxidation or photoredox catalysis. acs.orgethernet.edu.et Once formed, the amidyl radical undergoes a cascade of reactions, typically initiated by an intramolecular 5-exo-trig cyclization onto the tethered alkene. mdpi.comresearchgate.net This cyclization is a highly favored process that leads to the formation of a five-membered ring, a common structural motif in many biologically active compounds. mdpi.com

The general mechanism for the amidyl radical-initiated cyclization is as follows:

Initiation: Generation of the amidyl radical from the N-H or other precursor bond of this compound.

Propagation:

The amidyl radical attacks the terminal carbon of the pentenyl group in a 5-exo-trig manner, forming a new carbon-nitrogen bond and a primary alkyl radical.

This alkyl radical can then be trapped by another reagent or undergo further transformations, depending on the reaction conditions.

Termination: The radical chain is terminated through various pathways, such as radical-radical coupling or disproportionation.

The efficiency and outcome of the cyclization can be influenced by the substituents on the aromatic ring and the reaction conditions. For instance, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring of this compound can affect the stability and reactivity of the amidyl radical intermediate.

The trifluoromethylthiolation of this compound is a valuable transformation that introduces the medicinally important SCF3 group. mdpi.com This reaction proceeds through a radical cascade mechanism, where the initiation and propagation steps are crucial for the successful formation of the desired product. mdpi.comresearchgate.net

A plausible mechanism for the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides involves the following key steps. mdpi.comresearchgate.net Initially, an amidyl radical is generated, which then initiates a cascade 5-exo-trig cyclization. mdpi.com This is followed by trifluoromethylthiolation, resulting in the formation of new C-N and C-S bonds. mdpi.com The reaction is often inhibited by the presence of radical scavengers like TEMPO, which strongly suggests a radical-mediated process. mdpi.comresearchgate.net

The reaction between various N-arylpent-4-enamides and AgSCF3 has been investigated, showing that substrates with both electron-donating (like the methoxy group in this compound) and electron-withdrawing groups on the aryl ring are well-tolerated, leading to the desired products in moderate to good yields. mdpi.com

Table 1: Optimization of Trifluoromethylthiolation Reaction Conditions mdpi.com

| Entry | Copper Salt | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OAc)2 | K2S2O8 | H2O/DMSO (1/1) | 80 | 55 |

| 2 | Cu(I) salts | K2S2O8 | H2O/DMSO (1/1) | 80 | <55 |

| 3 | Cu(II) salts (other than acetate) | K2S2O8 | H2O/DMSO (1/1) | 80 | <55 |

| 4 | Cu(OAc)2 | K2S2O8 | H2O/DMSO (1/3) | 100 | 73 |

This table is based on data for the reaction of N-phenylpent-4-enamide, which serves as a model for this compound.

Catalytic Cycle Analysis in Metal-Mediated Reactions

Transition metal catalysis offers a versatile platform for a wide range of chemical transformations, including those involving this compound. Understanding the catalytic cycles of these reactions is essential for controlling their selectivity and efficiency.

Nickel-catalyzed hydroalkylation reactions are powerful methods for the formation of C(sp3)-C(sp3) bonds. chemrxiv.orgresearchgate.net In the context of N-acyl enamines, which are structurally related to this compound, these reactions can be highly regio-, enantio-, and diastereoselective. chemrxiv.org

The catalytic cycle is believed to involve the following key steps: chemrxiv.org

Hydronickelation: An enantioselective syn-hydronickelation of the internal alkene by a NiH species generates a chiral nickel-alkyl intermediate.

Radical Addition: A diastereoselective radical addition to the nickel-alkyl complex produces an enantio- and diastereomerically pure dialkylnickel(III) complex.

Reductive Elimination: Stereospecific reductive elimination from the dialkylnickel(III) intermediate furnishes the final product as a single stereoisomer and regenerates the active nickel catalyst.

The stereocontrol in these reactions is dictated by the chiral ligand coordinated to the nickel center and the specific nature of the substrates. chemrxiv.orgthieme-connect.de

Copper catalysts are effective in promoting the cyclization of N-arylpent-4-enamides. mdpi.comresearchgate.netrsc.org The catalytic cycle typically involves the generation of an amidyl radical, as discussed in the radical mechanisms section. The copper catalyst plays a crucial role in the generation of this radical and in the subsequent steps of the reaction. mdpi.com

In the copper-catalyzed trifluoromethylthiolation and cyclization of N-phenylpent-4-enamides, Cu(OAc)2 has been identified as a particularly effective catalyst. mdpi.com The reaction is believed to proceed through a Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle. The exact nature of the active catalytic species and the detailed pathways are still under investigation, but the necessity of the copper catalyst for the reaction to proceed has been clearly demonstrated. mdpi.comresearchgate.net

Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate alkynes and allenes toward nucleophilic attack. researchgate.netescholarship.orgbham.ac.uk In the context of annulation reactions involving substrates structurally similar to this compound, gold catalysts can facilitate the formation of complex polycyclic structures. researchgate.netbham.ac.uk

A proposed mechanism for a gold-catalyzed tandem hydroamination-formal aza-Diels-Alder reaction of propargylic amino esters, which shares mechanistic features with potential reactions of this compound, involves the following steps: researchgate.net

Alkyne Activation: The gold(I) catalyst activates the alkyne moiety towards intramolecular attack by the nitrogen atom of the amino group.

Hydroamination: This leads to the formation of an enamine or iminium intermediate.

Annulation: The intermediate then undergoes a formal aza-Diels-Alder reaction, leading to the formation of a tetracyclic product.

The reaction often proceeds with high diastereoselectivity, with the stereochemical outcome being controlled by the geometry of the transition states in the cyclization and annulation steps. researchgate.net The presence of the p-methoxyphenyl (PMP) group is often crucial for the success of these tandem protocols. researchgate.net

Computational Chemistry Studies on N 4 Methoxyphenyl Pent 4 Enamide Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of N-(4-methoxyphenyl)pent-4-enamide at the electronic level. These calculations, primarily employing Density Functional Theory (DFT), map out the electron distribution and energy landscape of the molecule, which are critical for predicting its chemical properties and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between its three key components: the methoxyphenyl ring, the amide linkage, and the terminal pent-4-enamide (B1609871) chain. DFT methods, such as the B3LYP functional with a 6-31G** or 6-31+G(d,p) basis set, are commonly used to optimize the molecular geometry and analyze its electronic properties. rsc.orgjksus.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically localized on the electron-rich methoxyphenyl group, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is often distributed across the amide and the alkene's π* antibonding orbital, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis further refines this picture by examining orbital interactions. It can quantify the delocalization of electron density, such as the n → π* interaction between the nitrogen lone pair and the carbonyl group's π* orbital, which describes the resonance stabilization of the amide bond. It also highlights hyperconjugative interactions that influence the molecule's conformation and stability. wisc.edu

Table 1: Calculated Electronic Properties of Amide Systems

| Property | Description | Typical Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-31G*) | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-31G*) | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | DFT (e.g., B3LYP/6-31G*) | Relates to chemical reactivity and stability mdpi.com |

| NBO Charges | Charge distribution on individual atoms | NBO analysis with DFT | Reveals sites of electrostatic interaction |

Reaction Mechanism Modeling through DFT

DFT is a powerful tool for modeling reaction mechanisms, allowing for the mapping of entire reaction pathways from reactants to products. This is particularly valuable for understanding the complex transformations that this compound can undergo. acs.org

By modeling a proposed reaction, computational chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a cyclization reaction, the TS geometry would show the nascent bond between the terminal alkene and another part of the molecule. nih.gov

Calculating the vibrational frequencies of the optimized structures is a critical step. A true minimum on the potential energy surface (representing a stable reactant, intermediate, or product) will have all real, positive frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. rsc.org

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction rate. By comparing the energy barriers of competing pathways, researchers can predict which reaction is more likely to occur. These calculations have been successfully used to predict the stereoselectivity of reactions involving related amide systems. acs.org

This compound is a substrate for various catalytic and radical reactions. DFT modeling is instrumental in understanding these mechanisms. For example, in a copper-catalyzed radical cyclization of N-phenylpent-4-enamides, DFT can be used to investigate the proposed mechanism. researchgate.net This involves modeling the formation of a key amidyl radical intermediate, followed by a 5-exo-trig cyclization. The calculations would explore the energetics of the amidyl radical formation, the transition state for the cyclization step, and the subsequent steps leading to the final product. This allows researchers to validate the proposed mechanism and understand the role of the catalyst. researchgate.net

Similarly, in other radical processes, such as intramolecular hydrogen atom transfer or cycloadditions, DFT can identify the key diradical intermediates and the associated energy barriers. ualberta.caucl.ac.uk This provides a detailed understanding of regioselectivity and stereoselectivity, guiding the design of more efficient and selective syntheses.

Exploration of Intermolecular Interactions and Stereochemical Preferences

Beyond the properties of a single molecule, computational chemistry can explore how molecules of this compound interact with each other and with solvent molecules. These non-covalent interactions, such as hydrogen bonds and π-stacking, govern the compound's physical properties and its behavior in solution and in the solid state.

Using methods like Hirshfeld surface analysis, it is possible to visualize and quantify intermolecular contacts. mdpi.commdpi.com For this compound, the amide group is a prime site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. The methoxyphenyl ring can participate in π-π stacking interactions with other aromatic rings or in C-H···π interactions. mdpi.com

Computational modeling can also predict the most stable conformations of the molecule. For secondary amides, Z- and E-isomers around the amide bond are possible. DFT calculations can determine the relative energies of these conformers, often predicting the Z-anti conformation to be the most stable. acs.org This information is crucial for understanding stereochemical outcomes in reactions, as different conformers may react via different pathways with varying activation energies, in line with the Curtin-Hammett principle. sit.edu.cn

Predictive Modeling for Synthetic Design

A key application of computational chemistry is the development of predictive models that can guide synthetic efforts. By establishing a relationship between calculated molecular properties and observed reactivity for a class of compounds, it becomes possible to predict the behavior of new, unsynthesized molecules. nsf.gov

For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed. jksus.org In a typical QSAR study, various quantum chemical descriptors (like HOMO/LUMO energies, atomic charges, dipole moment, etc.) are calculated for a series of related compounds with known reactivity. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. jksus.org

This model can then be used to screen virtual libraries of proposed derivatives. By calculating the descriptors for a new, hypothetical molecule, its potential reactivity or suitability for a specific transformation, such as a C-H insertion or a cyclization reaction, can be predicted without needing to synthesize it first. nsf.gov This accelerates the discovery of new reactions and the optimization of existing ones, making synthesis more efficient and targeted. semanticscholar.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)pentanamide |

| (S)-2-acetamido-N-benzylpent-4-enamide |

| 2-Bromo-3-(4-(4-methoxyphenyl)pent-4-en-1-yl)cyclohex-2-enone |

Advanced Spectroscopic and Chromatographic Characterization of N 4 Methoxyphenyl Pent 4 Enamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton (¹H) NMR spectroscopy is a powerful first-line analytical tool for confirming the identity and purity of N-(4-methoxyphenyl)pent-4-enamide. The ¹H NMR spectrum provides distinct signals for each unique proton in the molecule, and their chemical shifts (δ), splitting patterns (multiplicity), and integration values are used for structural assignment.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the methoxyphenyl ring appear as two distinct doublets. The two protons ortho to the amide linkage (H-2/H-6) resonate downfield around δ 7.39 ppm, while the two protons ortho to the methoxy (B1213986) group (H-3/H-5) appear upfield around δ 6.84 ppm. beilstein-journals.org This difference in chemical shift is due to the electron-donating effect of the methoxy group and the electron-withdrawing effect of the amide group. A sharp singlet for the methoxy group (OCH₃) protons is observed at approximately δ 3.78 ppm. beilstein-journals.org

The pentenamide chain gives rise to a series of signals in the aliphatic and vinylic regions of the spectrum. The terminal vinyl protons (CH ₂=CH-) typically appear as a multiplet between δ 5.04 and 5.14 ppm. The internal vinyl proton (-CH=CH₂) shows a multiplet further downfield, usually between δ 5.85 and 5.91 ppm, due to its connection to the rest of the alkyl chain. The two methylene (B1212753) groups adjacent to the carbonyl group and the vinyl group (-C(=O)CH ₂CH ₂-) present as a multiplet around δ 2.40-2.49 ppm. beilstein-journals.org A broad singlet, often observed around δ 7.21 ppm, is characteristic of the amide proton (N-H). beilstein-journals.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Amide (NH) | 7.21 | s (singlet) | - |

| Aromatic (H-2/H-6) | 7.39 | d (doublet) | 9.2 |

| Aromatic (H-3/H-5) | 6.84 | d (doublet) | 8.8 |

| Vinylic (=CH) | 5.85-5.91 | m (multiplet) | - |

| Vinylic (=CH₂) | 5.04-5.14 | m (multiplet) | - |

| Methoxy (OCH₃) | 3.78 | s (singlet) | - |

| Methylene (CH₂) | 2.40-2.49 | m (multiplet) | - |

Data obtained from a 400 MHz spectrum in CDCl₃. beilstein-journals.org

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

While specific ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be accurately inferred from the closely related saturated analogue, N-(4-methoxyphenyl)pentanamide, and general principles of ¹³C NMR spectroscopy. nih.gov The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

The carbonyl carbon (C=O) of the amide is the most deshielded, typically appearing around δ 171-172 ppm. The carbons of the aromatic ring show distinct signals: the carbon atom bonded to the nitrogen (C-1) is expected around δ 131.3 ppm, while the carbon bearing the methoxy group (C-4) resonates at approximately δ 156.5 ppm. nih.gov The aromatic carbons ortho to the amide (C-2/C-6) are found near δ 122.0 ppm, and those ortho to the methoxy group (C-3/C-5) are located at about δ 114.2 ppm. nih.gov The methoxy carbon (OCH₃) itself gives a signal around δ 55.6 ppm. nih.gov

For the pent-4-enamide (B1609871) chain, the terminal vinyl carbon (=CH₂) would appear around δ 115 ppm, and the internal vinyl carbon (=CH) would be found near δ 137 ppm. The methylene carbons adjacent to the carbonyl and vinyl groups would have chemical shifts in the range of δ 29-37 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~171.5 |

| Aromatic (C-4) | ~156.5 |

| Vinylic (=CH) | ~137.0 |

| Aromatic (C-1) | ~131.3 |

| Aromatic (C-2/C-6) | ~122.0 |

| Vinylic (=CH₂) | ~115.3 |

| Aromatic (C-3/C-5) | ~114.2 |

| Methoxy (OCH₃) | ~55.6 |

| Methylene (C-2') | ~36.5 |

| Methylene (C-3') | ~29.1 |

Values are estimated based on data from analogues and spectral prediction tools. nih.gov

Advanced NMR Techniques (e.g., ¹⁹F NMR for derivatives)

For more complex derivatives of this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and to confirm connectivity within the molecule.

Furthermore, when dealing with fluorinated derivatives, ¹⁹F NMR spectroscopy becomes a crucial analytical tool. For example, in the study of trifluoromethylthiolated derivatives of N-phenylpent-4-enamides, ¹⁹F NMR is used to confirm the presence and electronic environment of the -SCF₃ group. A typical ¹⁹F NMR spectrum for such a compound shows a singlet at approximately δ -40 ppm, which is characteristic of the trifluoromethylthio group attached to a saturated carbon. unimelb.edu.au This technique is highly sensitive and provides a clean spectral window with minimal background interference, making it ideal for the analysis of fluorinated compounds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Ionization Techniques (e.g., ESI, EI)

The choice of ionization technique is critical in mass spectrometry. The two most common methods for compounds like this compound are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The EI mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 205. beilstein-journals.org The most abundant fragment, the base peak, is observed at m/z 123, which corresponds to the stable 4-methoxyphenylaminium cation, formed by cleavage of the amide bond. beilstein-journals.org Other significant fragments include ions at m/z 108 (loss of a methyl group from the m/z 123 fragment) and m/z 55, corresponding to the pentenoyl cation ([C₄H₇]⁺). beilstein-journals.org

Table 3: EI-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 205 | 47 | [M]⁺ |

| 123 | 100 | [H₂N-C₆H₄-OCH₃]⁺ |

| 122 | 16 | [HN-C₆H₄-OCH₃]⁺ |

| 108 | 71 | [H₂N-C₆H₄-O]⁺ |

| 95 | 13 | Not specified |

| 55 | 20 | [CH₂=CHCH₂CO]⁺ |

Data obtained from EI-MS analysis. beilstein-journals.org

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. For analogues such as N-(4-methylphenyl)pent-4-enamide, ESI-MS shows a prominent ion for the sodium adduct of a dimer, [2M+Na]⁺, at m/z 373.0. beilstein-journals.org For this compound itself, one would expect to observe a strong signal for [M+H]⁺ at m/z 206 and/or [M+Na]⁺ at m/z 228 under ESI conditions. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the key functional groups are the secondary amide and the terminal alkene. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of these groups.

The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, often referred to as the amide I band, is a strong and prominent absorption that usually occurs between 1630 and 1680 cm⁻¹. Another important band is the N-H bending vibration, or amide II band, which is found in the range of 1520-1570 cm⁻¹.

The terminal alkene group (C=C) gives rise to a stretching vibration band around 1640 cm⁻¹, which may sometimes overlap with the amide I band. The =C-H stretching vibrations of the vinyl group are expected to appear just above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ region. Furthermore, the out-of-plane bending vibrations of the =C-H bonds of the terminal alkene are characteristically observed as strong bands in the 910-990 cm⁻¹ range.

The presence of the aromatic ring from the 4-methoxyphenyl (B3050149) group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy ether group would typically show a strong absorption between 1200 and 1275 cm⁻¹.

While a specific, digitized spectrum for this compound is not publicly available, the expected characteristic IR absorption bands can be summarized based on the functional groups present.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1520 - 1570 |

| Alkene | C=C Stretch | ~1640 |

| Alkene | =C-H Stretch | 3010 - 3095 |

| Alkene | =C-H Out-of-plane Bend | 910 - 990 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1200 - 1275 |

Chromatographic Purification and Analytical Purity Determination

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of a compound and for quantitative analysis. For this compound and its derivatives, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Research on related compounds has demonstrated the use of HPLC for purity determination. For instance, the purity of N-(4-methoxyphenyl)pentanamide was determined to be 99% by HPLC. nih.gov Chiral HPLC analysis has also been employed for the enantioselective separation of derivatives, often utilizing columns like the Chiralcel AS-H or Daicel Chiralpak series with mobile phases consisting of mixtures of n-hexane and isopropanol. acs.org The detection is typically carried out using a UV detector, often at a wavelength of 254 nm. rsc.org

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | UV | Purity Determination |

| Chiral HPLC | Daicel Chiralpak AD-H | n-Hexane/Isopropanol (90/10) | UV (254 nm) | Enantiomeric Excess (ee) Determination |

| Chiral HPLC | Chiralcel AS-H | n-Hexane/2-Propanol (99/1) | UV (210 nm) | Enantiomeric Separation |

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction and for the preliminary assessment of product purity. It operates on the same principles of separation as column chromatography. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase (eluent).

The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The separated spots on the TLC plate are visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

For the purification of this compound on a larger scale, preparative column chromatography is the method of choice. This technique uses a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and a solvent system (eluent) is passed through the column to separate the components.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)pent-4-enamide in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves amide bond formation between 4-methoxyaniline and pent-4-enoic acid derivatives. A palladium-catalyzed approach, as demonstrated in analogous compounds, can optimize yield and regioselectivity (e.g., coupling reactions under inert atmospheres) . Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC.

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.

Q. Table 1: Example Synthetic Protocol

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | EDC, HOBt, DIPEA, DMF, RT, 24h | 65-75 | |

| 2 | Pd(OAc)₂, ligand, base, 80°C | 70-85 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 5.5–5.8 ppm (alkene protons) confirm the methoxyphenyl and pentenamide groups .

- ¹³C NMR : Carbonyl signals (δ ~170 ppm) validate the amide bond.

- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 257.3 (calculated for C₁₃H₁₅NO₂⁺) .

Note : Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening approaches are appropriate for assessing the bioactivity of this compound?

Methodological Answer: Initial screening should focus on target-agnostic assays :

- Antimicrobial Activity : Broth microdilution (MIC against E. coli, S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) .

Q. Table 2: Example Bioactivity Data from Analogues

| Assay | Compound Analog | IC₅₀/MIC | Reference |

|---|---|---|---|

| Anticancer | N-(4-Methoxyphenyl)acetamide | 12 µM (HeLa) | |

| Antibacterial | N-(Furan-3-yl)pentenamide | 8 µg/mL (E. coli) |

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different studies involving this compound?

Methodological Answer: Contradictions often arise from experimental variability or structural analogs . Mitigation strategies include:

- Standardized Assay Conditions : Fix parameters like cell density, serum concentration, and solvent (DMSO ≤0.1%) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., furan/thiophene derivatives) to identify substituent-specific trends .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?

Methodological Answer: Molecular docking (MD) and density functional theory (DFT) are critical:

- Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize kinases or GPCRs .

- Docking Simulations : AutoDock Vina for binding affinity estimation (focus on hydrogen bonds with methoxy/amide groups) .

- DFT Analysis : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites influencing reactivity .

Q. Example Workflow :

Optimize compound geometry (Gaussian 16, B3LYP/6-31G*).

Dock into ATP-binding pocket of EGFR kinase (PDB: 1M17).

Validate with MD simulations (NAMD, 100 ns) .

Q. What are the challenges in optimizing reaction conditions for scaling up the synthesis of this compound?

Methodological Answer: Key challenges include:

- Catalyst Efficiency : Pd-based catalysts require strict oxygen-free conditions for reproducibility .

- Solvent Scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Byproduct Management : Monitor hydrolysis of the enamide group (pH control, T < 40°C) .

Q. Table 3: Scalability Optimization

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Catalyst Loading | 5 mol% | 2.5 mol% |

| Reaction Time | 24h | 12h (flow chemistry) |

| Yield | 70% | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.